4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Description
This compound features a benzamide core substituted with two distinct heterocyclic moieties:
- A 3,4-dihydro-2H-quinolin-1-ylsulfonyl group: The partially saturated quinoline ring introduces steric bulk and modulates electronic properties via the sulfonyl group, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S2/c28-23(26-24-25-18-12-20-21(32-14-31-20)13-22(18)33-24)16-7-9-17(10-8-16)34(29,30)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGCAKTASJKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC6=C(C=C5S4)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dihydro-2H-quinolin-1-ylsulfonyl Chloride
The quinoline sulfonyl group is typically introduced via sulfonation of 3,4-dihydro-2H-quinoline. A method adapted from CN103724263A involves diazotization of 5-aminoisoquinoline followed by treatment with sulfur dioxide and Cupric Chloride under acidic conditions. The reaction proceeds as follows:
- Diazotization:
$$ \text{5-Aminoisoquinoline} + \text{HCl} + \text{NaNO}_2 \rightarrow \text{Diazonium salt} $$ - Sulfonation:
$$ \text{Diazonium salt} + \text{SO}2 + \text{CuCl}2 \rightarrow \text{3,4-Dihydro-2H-quinolin-1-ylsulfonyl chloride} $$
Key parameters:
Preparation ofDioxolo[4,5-f]benzothiazol-6-ylamine
The benzothiazole core is synthesized via cyclocondensation of 4,5-dihydroxy-2-nitrobenzenethiol with formamide, followed by reduction of the nitro group:
- Cyclization:
$$ \text{4,5-Dihydroxy-2-nitrobenzenethiol} + \text{HCONH}_2 \xrightarrow{\Delta} \text{dioxolo[4,5-f]benzothiazol-6-nitro} $$ - Reduction:
$$ \text{Nitro derivative} + \text{H}_2/\text{Pd-C} \rightarrow \text{dioxolo[4,3-f]benzothiazol-6-ylamine} $$
Optimization notes:
Benzamide Core Formation
The central benzamide is constructed via coupling of 4-chlorosulfonylbenzoic acid with the benzothiazol-6-ylamine fragment. A modified Ullmann reaction using copper(I) iodide as a catalyst achieves high selectivity:
$$ \text{4-Chlorosulfonylbenzoic acid} + \text{dioxolo[4,5-f]benzothiazol-6-ylamine} \xrightarrow{\text{CuI, DMF}} \text{N-(dioxolo[4,5-f]benzothiazol-6-yl)benzamide} $$
Reaction conditions:
Final Coupling and Functionalization
Sulfonylation of the Benzamide Core
The quinoline sulfonyl chloride is coupled to the benzamide intermediate via nucleophilic acyl substitution:
$$ \text{N-(dioxolo[4,5-f]benzothiazol-6-yl)benzamide} + \text{3,4-Dihydro-2H-quinolin-1-ylsulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target compound} $$
Critical factors:
- Triethylamine neutralizes HCl, driving the reaction to completion.
- Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.
Optimization and Challenges
Reaction Efficiency and Byproduct Mitigation
Catalytic Innovations
Recent advances include replacing CuCl2 with FeCl3 in sulfonation steps to reduce heavy metal waste (yield: 68–72%). Heterogeneous catalysts like SBA-Pr-SO3H enable solvent-free cyclization, aligning with green chemistry principles.
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions may vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate quinoline and benzothiazole moieties. The synthetic pathways often utilize reagents that facilitate the formation of sulfonamide bonds and dioxole structures. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Neuropharmacological Properties
Research has indicated that compounds similar to 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide exhibit significant activity against neurodegenerative diseases. For instance:
- Monoamine Oxidase Inhibition : Several derivatives have been tested for their inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders. Compounds derived from benzothiazole and isoquinoline structures have shown promising results in inhibiting MAO-B activity, which is particularly relevant for conditions like Parkinson's disease .
- Cholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit cholinesterases (ChE), enzymes involved in the degradation of neurotransmitters like acetylcholine. Inhibitors of ChE are crucial for treating Alzheimer's disease .
Antidepressant Effects
In preclinical studies involving forced swim tests (FST), certain derivatives demonstrated significant reductions in immobility time, suggesting potential antidepressant effects . This aligns with findings that indicate a multi-target approach can enhance efficacy against depression-related symptoms associated with neurodegenerative diseases.
Therapeutic Applications
The therapeutic applications of This compound can be summarized as follows:
| Application Area | Potential Impact |
|---|---|
| Neurodegenerative Diseases | Inhibition of MAO-B and ChE may alleviate symptoms of Parkinson's and Alzheimer's diseases. |
| Antidepressant Therapy | Reduction in depressive symptoms through dual action on neurotransmitter systems. |
Case Study 1: MAO-B Inhibition
A study evaluated a series of benzothiazole–isoquinoline derivatives for their MAO-B inhibitory activity. Among these compounds, several exhibited IC50 values in the low micromolar range, indicating strong inhibition potential .
Case Study 2: ChE Activity
Another investigation focused on the cholinesterase inhibitory properties of similar compounds. Results showed that specific derivatives significantly inhibited butyrylcholinesterase activity in vitro, suggesting their utility in treating Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide would depend on its specific interactions with molecular targets. This could involve:
Binding to specific proteins or enzymes: Modulating their activity.
Interacting with cellular pathways: Affecting various biological processes.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Structural parallels to GSK735826A and CDD-823953 suggest the target compound may inhibit bacterial enzymes (e.g., M. tuberculosis PanK or PyrG) via sulfonyl-benzamide interactions .
- Metabolic Stability: The dihydroquinoline moiety may reduce cytochrome P450-mediated metabolism compared to simpler aryl groups, extending half-life .
- Toxicity Considerations : Analogs like 7904688 (propanamide derivative) and CDD-815202 show variable cytotoxicity in Daphnia magna assays, implying the need for targeted toxicity profiling of the title compound .
Biological Activity
The compound 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic derivative that incorporates a quinoline and benzothiazole moiety. Its biological activity has garnered attention due to its potential therapeutic applications in various diseases, particularly cancer and bacterial infections.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 364.43 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide linkage which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines. For instance, it demonstrated cytotoxic effects with IC50 values in the micromolar range against human chronic myelogenous leukemia cells .
- Structure–activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance its anticancer potency. Compounds with electron-withdrawing groups at specific positions exhibited improved activity .
-
Antibacterial Activity :
- The compound has been evaluated for its antibacterial properties against several strains of bacteria. It showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
- The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Antidiabetic Potential :
Anticancer Studies
A comprehensive study evaluated the anticancer activity of various benzothiazole derivatives, including the target compound. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[...] | K562 (CML) | 25.9 |
| Other Benzothiazole Derivatives | MDA-MB-435 (Breast) | 15.1 |
| Other Benzothiazole Derivatives | OVCAR-4 (Ovarian) | 21.5 |
These findings highlight the selective cytotoxicity of the compound against specific cancer cell lines, suggesting its potential as a therapeutic agent .
Antibacterial Studies
In vitro assays were conducted to assess the antibacterial efficacy of the compound against common pathogens:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide?
The synthesis involves three key steps:
- Step 1 : Preparation of 3,4-dihydroquinoline via hydrogenation of quinoline derivatives using catalysts like Pd/C under H₂ .
- Step 2 : Sulfonylation of the quinoline intermediate with a sulfonyl chloride (e.g., chlorosulfonic acid) in anhydrous dichloromethane at 0–5°C to form the sulfonyl-quinoline intermediate .
- Step 3 : Coupling the sulfonylated intermediate with the [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine derivative using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 50°C for 12 hours . Critical Parameters :
- Solvent choice (e.g., DMF for coupling reactions).
- Temperature control during sulfonylation to prevent side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), sulfonamide (δ 3.5–4.0 ppm), and [1,3]dioxolo groups (δ 5.9–6.1 ppm) .
- IR Spectroscopy : Detect sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₀N₄O₆S₂) with <2 ppm error .
Q. What preliminary biological activities have been reported for this compound?
Studies on structurally similar sulfonamide-benzamide hybrids indicate:
- Enzyme Inhibition : Potent inhibition of carbonic anhydrase IX (IC₅₀: 12–50 nM) due to sulfonamide-Zn²⁺ interactions in the active site .
- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via disruption of cell wall synthesis .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀: 18 µM) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Contradictions may arise from substituent variations or assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the quinoline or benzothiazole moieties and test against uniform assays (e.g., standardized enzyme inhibition protocols) .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDB ID: 3FL1 for carbonic anhydrase) and identify critical binding residues .
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to ensure reproducibility .
Q. What methodologies are recommended for designing derivatives with enhanced pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the [1,3]dioxolo group with a trifluoromethyl moiety to improve metabolic stability .
- Prodrug Strategies : Introduce ester-linked groups (e.g., acetyloxymethyl) to enhance solubility and oral bioavailability .
- LogP Optimization : Use shake-flask or HPLC methods to measure partition coefficients; aim for LogP 2–3 to balance membrane permeability and solubility .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic Studies : Monitor sulfonylation progress via HPLC at varying temperatures (Arrhenius plots) to determine activation energy .
- Isotopic Labeling : Use ¹⁸O-labeled sulfonyl chloride in Step 2 to trace oxygen incorporation via mass spectrometry .
- Computational Chemistry : Perform DFT calculations (Gaussian 09) to model transition states and identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
